4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1249186-95-5
VCID: VC2838084
InChI: InChI=1S/C10H18N4/c1-2-7-14-8-12-13-10(14)9-3-5-11-6-4-9/h8-9,11H,2-7H2,1H3
SMILES: CCCN1C=NN=C1C2CCNCC2
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol

4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine

CAS No.: 1249186-95-5

Cat. No.: VC2838084

Molecular Formula: C10H18N4

Molecular Weight: 194.28 g/mol

* For research use only. Not for human or veterinary use.

4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine - 1249186-95-5

Specification

CAS No. 1249186-95-5
Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
IUPAC Name 4-(4-propyl-1,2,4-triazol-3-yl)piperidine
Standard InChI InChI=1S/C10H18N4/c1-2-7-14-8-12-13-10(14)9-3-5-11-6-4-9/h8-9,11H,2-7H2,1H3
Standard InChI Key YRCCRQCOKZAJJF-UHFFFAOYSA-N
SMILES CCCN1C=NN=C1C2CCNCC2
Canonical SMILES CCCN1C=NN=C1C2CCNCC2

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidine features a piperidine ring substituted at the 4-position with a 4-propyl-1,2,4-triazol-3-yl group. Key spectroscopic identifiers include:

  • InChIKey: YRCCRQCOKZAJJF-UHFFFAOYSA-N

  • SMILES: CCCN1C=NN=C1C2CCNCC2
    X-ray crystallography data for the parent compound remains unpublished, but computational models predict a chair conformation for the piperidine ring with the triazole moiety adopting a planar geometry .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight194.28 g/mol
LogP (Predicted)1.87
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors3 (triazole N atoms)
Rotatable Bonds4

Synthetic Methodologies

Primary Synthesis Routes

The compound is typically synthesized through a multi-step sequence involving:

  • Boc-protection: Introduction of tert-butoxycarbonyl (Boc) groups to piperidine derivatives to prevent undesired side reactions .

  • Triazole Formation: Cyclocondensation of propyl-substituted hydrazine derivatives with nitriles or amidines under acidic conditions .

  • Deprotection: Removal of Boc groups using hydrochloric acid to yield the final product .

A patent by CN104341389A details an optimized protocol achieving 78% yield through refluxing in xylol with catalytic p-toluenesulfonic acid .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C→RT92%
Triazole CyclizationPropionitrile, HCl, 110°C, 8h65%
Deprotection4M HCl/dioxane, RT, 2h95%

Structural Analysis and Computational Studies

Conformational Dynamics

Density functional theory (DFT) calculations suggest the propyl group adopts a gauche conformation relative to the triazole ring, minimizing steric clashes with the piperidine chair . Nuclear Overhauser effect (NOE) spectroscopy of analogous compounds shows through-space correlations between the propyl CH₂ groups and piperidine H-3/H-5 protons, confirming this spatial arrangement.

Electronic Properties

The triazole ring exhibits aromatic character with π-electron density localized at N-1 and N-2 positions. Natural bond orbital (NBO) analysis indicates significant hyperconjugation between the triazole lone pairs and σ*(C-N) orbitals of the piperidine ring, stabilizing the hybrid structure .

OrganismMIC (μg/mL)Reference Compound
C. albicans ATCC 90028≤0.156Fluconazole (0.5)
S. aureus ATCC 259230.156Vancomycin (1.0)
E. coli K881.25Ciprofloxacin (0.03)

Structure-Activity Relationship (SAR) Insights

Role of the Propyl Substituent

Comparative studies with methyl and allyl analogs reveal:

  • Propyl Group: Optimal balance of lipophilicity (clogP ≈ 1.8) and steric bulk for membrane penetration .

  • Shorter Chains (methyl): Reduced antifungal potency (MIC increase 4–8×) .

  • Unsaturated Groups (allyl): Improved CYP51 binding but increased hepatotoxicity risks .

Piperidine Configuration

The 4-position substitution on piperidine enhances:

  • Bioavailability: 38% oral absorption in rat models vs. 12% for 3-substituted analogs.

  • Metabolic Stability: Resistance to CYP3A4-mediated oxidation due to steric shielding .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Caco-2 permeability: 12.7 × 10⁻⁶ cm/s (moderate absorption).

  • Metabolism: Primary pathway via glucuronidation (UGT1A1), with minor CYP2D6 oxidation .

  • Excretion: 68% renal clearance in murine models with t₁/₂ = 4.2 h.

Future Research Directions

Unanswered Questions

  • Mechanistic Details: Precise molecular targets beyond CYP51 inhibition remain uncharacterized.

  • Resistance Potential: No data exists on fungal efflux pump interactions (e.g., CDR1, MDR1).

  • Formulation Science: Solubility limitations (0.8 mg/mL in water) necessitate prodrug strategies.

Promising Avenues

  • Hybrid Molecules: Conjugation with fluoroquinolones to combat Gram-negative pathogens .

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance brain penetration .

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